

# Investigating Autoimmune Disease with GSK805: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | GSK805    |           |  |  |  |  |
| Cat. No.:            | B15606167 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical investigation of **GSK805**, a potent and orally bioavailable small molecule inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune diseases. This document summarizes the key preclinical findings, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

### Core Concept: Targeting the RORyt/Th17 Axis

The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is a key driver of autoimmune pathology in conditions such as multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] This process is critically dependent on the transcriptional activity of RORyt, which orchestrates the expression of hallmark Th17 cytokines, including Interleukin-17A (IL-17A) and IL-17F.[1] **GSK805** was identified as a specific inhibitor of RORyt, offering a targeted therapeutic strategy to suppress Th17 cell-mediated inflammation.[1] The potency and oral bioavailability of **GSK805** make it a promising candidate for the treatment of Th17-mediated diseases.[1]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of **GSK805**.

Table 1: In Vitro Efficacy of GSK805

| Assay                                | Cell Type                                                    | Treatment | Concentrati<br>on | Outcome                                                                  | Reference |
|--------------------------------------|--------------------------------------------------------------|-----------|-------------------|--------------------------------------------------------------------------|-----------|
| Th17<br>Differentiation              | Naïve mouse<br>CD4+ T cells                                  | GSK805    | 0.5 μΜ            | Comparable inhibition of IL-17 production to 2.5 µM TMP778               | [1]       |
| Th17<br>Differentiation              | Human CD4+<br>T cells from<br>Crohn's<br>disease<br>patients | GSK805    | 0.5 μΜ            | Decreased<br>frequency of<br>IL-17A and<br>IL-22<br>producing T<br>cells | [2]       |
| RORyt<br>Inhibition                  | Not specified                                                | GSK805    | -                 | pIC50 of 8.4                                                             | [3]       |
| Th17 Cell Differentiation Inhibition | Not specified                                                | GSK805    | -                 | pIC50 > 8.2                                                              | [3]       |

Table 2: In Vivo Efficacy of **GSK805** in Autoimmune Disease Models



| Animal Model                                     | Disease               | Dosing<br>Regimen                    | Key Findings                                                                                              | Reference |
|--------------------------------------------------|-----------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Experimental Autoimmune Encephalomyeliti s (EAE) | Multiple<br>Sclerosis | 10 mg/kg, oral,<br>daily from day 0  | Significantly<br>ameliorated<br>disease severity                                                          | [1]       |
| EAE                                              | Multiple<br>Sclerosis | 30 mg/kg, oral                       | Reduced IL-17<br>and IFN-y<br>production in<br>CNS-infiltrating<br>cells                                  | [1]       |
| IL-10-/- Mice                                    | Colitis               | 10 mg/kg, oral,<br>daily for 2 weeks | Reduced frequency of IL- 17A+ Th17 cells, prevented colon shortening, and reduced histologic inflammation | [2]       |
| Rag1-/- Mice<br>with CBir1 T cell<br>transfer    | Colitis               | 10 mg/kg, oral,<br>daily for 2 weeks | Reduced<br>frequency of<br>colonic Th17<br>cells and signs of<br>inflammation                             | [2]       |

## **Signaling Pathway and Mechanism of Action**

**GSK805** functions as an inverse agonist of RORyt. By binding to the ligand-binding domain of RORyt, it inhibits the recruitment of co-activators necessary for the transcription of Th17-associated genes. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-17.





Click to download full resolution via product page

Caption: Mechanism of action of **GSK805** in inhibiting Th17 cell differentiation.

## Experimental Protocols In Vitro Th17 Cell Differentiation Assay

This protocol is adapted from methodologies described in studies investigating RORyt inhibitors.[1]

- 1. Isolation of Naïve CD4+ T Cells:
- Isolate splenocytes from C57BL/6 mice.
- Enrich for Naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit, selecting for CD4+CD62L+CD44- cells.
- 2. T Cell Culture and Differentiation:
- Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Culture cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.



• Induce Th17 differentiation by adding a cytokine cocktail containing TGF- $\beta$ , IL-6, IL-23, anti-IFN-y, and anti-IL-4.

#### 3. GSK805 Treatment:

- Prepare a stock solution of **GSK805** in DMSO.
- Add **GSK805** to the cell cultures at the desired final concentration (e.g., 0.5  $\mu$ M). Include a DMSO-only vehicle control.
- 4. Analysis of IL-17 Production:
- After 4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular cytokine staining for IL-17A and IFN-y using fluorescently labeled antibodies.
- Analyze the percentage of IL-17A+ cells by flow cytometry.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro Th17 differentiation assay.



# In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is based on the methodology used to evaluate **GSK805** in a mouse model of multiple sclerosis.[1]

#### 1. EAE Induction:

- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

#### 2. **GSK805** Treatment:

- Prepare a formulation of **GSK805** for oral gavage (e.g., in a vehicle of corn oil with DMSO).
- Administer GSK805 orally to the treatment group at the specified dose (e.g., 10 mg/kg) daily, starting from the day of immunization.
- Administer the vehicle solution to the control group.

#### 3. Clinical Scoring:

- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
- 4. Histological and Immunological Analysis:
- At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination.
- Isolate mononuclear cells from the central nervous system and analyze for cytokine production (IL-17, IFN-y) by intracellular staining and flow cytometry.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo EAE model with **GSK805** treatment.

## **Clinical Development Status**

Despite the promising preclinical data for **GSK805** in various models of autoimmune disease, a thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. The reasons for the lack of clinical development are not publicly disclosed. It is important to note that many promising preclinical candidates do not advance to clinical trials for a variety of reasons, including but not limited to, unfavorable toxicology findings, pharmacokinetic properties in higher species, or strategic business decisions.



### Conclusion

**GSK805** is a potent, orally bioavailable RORyt inhibitor that has demonstrated significant efficacy in preclinical models of autoimmune disease by effectively suppressing the Th17 cell pathway. The data presented in this guide highlight its potential as a therapeutic agent. However, the absence of publicly available information on its clinical development underscores the challenges in translating preclinical findings into human therapies. Further investigation into the safety and efficacy of RORyt inhibitors as a class remains an active area of research in the pursuit of novel treatments for autoimmune disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Investigating Autoimmune Disease with GSK805: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15606167#investigating-autoimmune-disease-with-gsk805]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com